1H-Isoindole-1,3(2H)-dione, 2-[(1,1-dimethylethyl)thio]-
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Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-[(1,1-dimethylethyl)thio]- is an organic compound that belongs to the class of phthalimides. Phthalimides are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis. 1H-Isoindole-1,3(2H)-dione, 2-[(1,1-dimethylethyl)thio]- is characterized by the presence of a tert-butylthio group attached to the nitrogen atom of the phthalimide ring, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[(1,1-dimethylethyl)thio]- typically involves the reaction of phthalic anhydride with tert-butylthiol in the presence of a suitable catalyst. One common method is the condensation of phthalic anhydride with tert-butylthiol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of 1H-Isoindole-1,3(2H)-dione, 2-[(1,1-dimethylethyl)thio]- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher production rates and reduced costs. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-[(1,1-dimethylethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The phthalimide ring can be reduced to form phthalamide derivatives.
Substitution: The tert-butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phthalamide derivatives.
Substitution: Various substituted phthalimides depending on the nucleophile used.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-[(1,1-dimethylethyl)thio]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: 1H-Isoindole-1,3(2H)-dione, 2-[(1,1-dimethylethyl)thio]- derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[(1,1-dimethylethyl)thio]- involves its interaction with specific molecular targets and pathways. The tert-butylthio group can undergo oxidation to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells. The phthalimide ring can also interact with proteins and nucleic acids, further contributing to its biological effects.
Comparison with Similar Compounds
1H-Isoindole-1,3(2H)-dione, 2-[(1,1-dimethylethyl)thio]- can be compared with other phthalimide derivatives such as:
N-(tert-butoxycarbonyloxy)phthalimide: This compound has a tert-butoxycarbonyloxy group instead of a tert-butylthio group, leading to different reactivity and applications.
N-(2-hydroxyethyl)phthalimide: The presence of a hydroxyethyl group imparts different solubility and reactivity properties.
N-(2-acetoxyethyl)phthalimide:
1H-Isoindole-1,3(2H)-dione, 2-[(1,1-dimethylethyl)thio]- stands out due to its unique tert-butylthio group, which imparts distinct chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C12H13NO2S |
---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
2-tert-butylsulfanylisoindole-1,3-dione |
InChI |
InChI=1S/C12H13NO2S/c1-12(2,3)16-13-10(14)8-6-4-5-7-9(8)11(13)15/h4-7H,1-3H3 |
InChI Key |
GZTZFOMIGGCAOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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